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Cat. No.: B1663264 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)-, also known by its research code

HUP30, is a synthetic benzothiazole derivative with demonstrated vasodilatory properties. This

technical guide provides a comprehensive review of the currently available scientific literature

on HUP30. It summarizes its mechanism of action, pharmacological effects, and available data

from in vitro studies. This document is intended to serve as a foundational resource for

researchers and professionals in drug development interested in the potential therapeutic

applications of this compound, particularly in the context of cardiovascular diseases.
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Property Value

Chemical Name
Cyclohexanecarboxamide, N-(6-nitro-2-

benzothiazolyl)-

Alias HUP30

CAS Number 312747-21-0

Molecular Formula C₁₄H₁₅N₃O₃S

Molecular Weight 305.35 g/mol

Pharmacological Activity and Mechanism of Action
HUP30 has been identified as a multifunctional vasodilator, exhibiting its effects through a

combination of mechanisms that lead to the relaxation of vascular smooth muscle.[1] The

primary mode of action involves the stimulation of soluble guanylyl cyclase (sGC), the

activation of potassium (K⁺) channels, and the blockade of extracellular calcium (Ca²⁺) influx.

[1][2]

Signaling Pathway
The vasodilatory effect of HUP30 is initiated by its ability to stimulate soluble guanylyl cyclase,

an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine

monophosphate (cGMP).[1] Elevated intracellular cGMP levels lead to the activation of protein

kinase G (PKG), which in turn phosphorylates various downstream targets, ultimately resulting

in a decrease in intracellular calcium concentration and smooth muscle relaxation.

Concurrently, HUP30 activates K⁺ channels in the plasma membrane of vascular smooth

muscle cells.[1] The opening of these channels leads to hyperpolarization of the cell

membrane, which in turn closes voltage-gated Ca²⁺ channels, further reducing Ca²⁺ influx.[2]

Finally, HUP30 directly blocks the influx of extracellular Ca²⁺, a critical step in smooth muscle

contraction.[1][2] This multifaceted approach to reducing intracellular calcium levels contributes

to its potent vasodilatory effects.
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Figure 1: HUP30 Signaling Pathway for Vasodilation.
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Quantitative In Vitro Data
The vasodilatory potency of HUP30 has been quantified in studies using rat aorta preparations.

The following table summarizes the key findings.

Parameter Value
Experimental
Conditions

Reference

IC₅₀ (Phenylephrine-

induced contraction)
3.9 µM

Rat aorta rings pre-

contracted with

phenylephrine.

[2]

IC₅₀ (K⁺-induced

contraction)
7.5 µM

Rat aorta rings

contracted with 25/30

mM K⁺.

[2]

Experimental Protocols
Vasodilation Assay in Rat Aorta Rings
The following is a generalized protocol based on the methodology described for assessing the

vasorelaxant properties of benzothiazole derivatives.[1]

Objective: To determine the inhibitory effect of HUP30 on agonist-induced contractions in

isolated rat aortic rings.

Materials:

Male Wistar rats (250-300 g)

Krebs solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2,

NaHCO₃ 25, glucose 11)

Phenylephrine (vasoconstrictor agonist)

Potassium chloride (KCl)

HUP30 (test compound)
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Organ bath system with isometric force transducers

Procedure:

Male Wistar rats are euthanized, and the thoracic aorta is carefully excised and placed in

cold Krebs solution.

The aorta is cleaned of adhering fat and connective tissue and cut into rings of

approximately 3-4 mm in length.

The aortic rings are mounted between two stainless steel hooks in organ baths containing

Krebs solution, maintained at 37°C, and continuously gassed with a mixture of 95% O₂ and

5% CO₂.

The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5 g, with

the Krebs solution being replaced every 15-20 minutes.

After equilibration, the rings are pre-contracted with a submaximal concentration of

phenylephrine (e.g., 1 µM) or a depolarizing concentration of KCl (e.g., 25-30 mM).

Once a stable contraction plateau is reached, cumulative concentrations of HUP30 are

added to the organ bath.

The relaxation response is measured as the percentage decrease in the pre-contracted

tension.

The IC₅₀ value, the concentration of HUP30 that produces 50% of the maximal relaxation, is

calculated from the concentration-response curve.

Synthesis of Cyclohexanecarboxamide, N-(6-nitro-2-
benzothiazolyl)-
A specific, detailed experimental protocol for the synthesis of HUP30 is not readily available in

the public literature. However, its synthesis can be logically deduced to involve a two-step

process: the preparation of the intermediate 2-amino-6-nitrobenzothiazole, followed by its

acylation with cyclohexanecarbonyl chloride.
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Step 1: Synthesis of 2-amino-6-nitrobenzothiazole (General Method)

Several methods for the synthesis of 2-amino-6-nitrobenzothiazole have been patented. A

common approach involves the nitration of an acylated 2-aminobenzothiazole followed by

deacylation.

Materials:

2-Acetylaminobenzothiazole

Nitric acid

Methanol

Sodium hydroxide

Procedure (based on patent literature):

2-Acetylaminobenzothiazole is added to nitric acid at a controlled temperature (e.g., 0-5°C).

The reaction mixture is stirred for a period to allow for nitration.

The resulting 2-acetylamino-6-nitrobenzothiazole is isolated by precipitation in an ice-water

mixture.

The isolated intermediate is then saponified (deacylated) by heating in a solvent such as

methanol with a base (e.g., sodium hydroxide) to yield 2-amino-6-nitrobenzothiazole.

The final product is isolated by filtration and purified.

Step 2: Acylation of 2-amino-6-nitrobenzothiazole (Proposed Method)

The final step would involve the acylation of the 2-amino group with cyclohexanecarbonyl

chloride.

Materials:

2-amino-6-nitrobenzothiazole
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Cyclohexanecarbonyl chloride

Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

A non-nucleophilic base (e.g., triethylamine, pyridine)

Proposed Procedure:

2-amino-6-nitrobenzothiazole is dissolved or suspended in an anhydrous aprotic solvent

under an inert atmosphere (e.g., nitrogen or argon).

A non-nucleophilic base is added to the mixture to act as an acid scavenger.

Cyclohexanecarbonyl chloride is added dropwise to the reaction mixture, and the reaction is

stirred at room temperature or with gentle heating until completion (monitored by TLC or LC-

MS).

Upon completion, the reaction mixture is worked up by washing with water and/or brine to

remove the base and any water-soluble byproducts.

The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered,

and the solvent is removed under reduced pressure.

The crude product, Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)-, is then

purified by a suitable method such as recrystallization or column chromatography.

Step 1: Preparation of 2-amino-6-nitrobenzothiazole

Step 2: Acylation

2-Acetylaminobenzothiazole Nitration
(Nitric Acid) 2-Acetylamino-6-nitrobenzothiazole Saponification

(NaOH, Methanol) 2-amino-6-nitrobenzothiazole

Acylation
(Base, Solvent)

Cyclohexanecarbonyl
chloride

Cyclohexanecarboxamide,
N-(6-nitro-2-benzothiazolyl)- (HUP30)
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Figure 2: Proposed Synthesis Workflow for HUP30.

Future Directions
The available data on HUP30 suggests its potential as a lead compound for the development

of novel antihypertensive agents. However, further research is required to fully characterize its

pharmacological profile. Future studies should focus on:

In vivo efficacy: Evaluating the antihypertensive effects of HUP30 in relevant animal models

of hypertension.

Pharmacokinetics and ADME: Determining the absorption, distribution, metabolism, and

excretion properties of the compound.

Safety and toxicology: Assessing the potential for off-target effects and toxicity.

Structure-activity relationship (SAR) studies: Synthesizing and evaluating analogs of HUP30

to optimize its potency, selectivity, and pharmacokinetic properties.

Conclusion
Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)- (HUP30) is a promising vasodilator

with a multimodal mechanism of action. The current body of evidence, primarily from in vitro

studies, demonstrates its ability to induce vasorelaxation by stimulating sGC, activating K⁺

channels, and blocking Ca²⁺ influx. While a detailed synthesis protocol is not explicitly

published, a feasible synthetic route can be proposed based on established chemical

principles. This technical guide consolidates the existing knowledge on HUP30, providing a

valuable starting point for further investigation into its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://patents.google.com/patent/US4447617A/en
https://patents.google.com/patent/US4447617A/en
https://patents.google.com/patent/EP0039835A1/en
https://patents.google.com/patent/EP0039835A1/en
https://www.benchchem.com/product/b1663264#literature-review-on-cyclohexanecarboxamide-n-6-nitro-2-benzothiazolyl
https://www.benchchem.com/product/b1663264#literature-review-on-cyclohexanecarboxamide-n-6-nitro-2-benzothiazolyl
https://www.benchchem.com/product/b1663264#literature-review-on-cyclohexanecarboxamide-n-6-nitro-2-benzothiazolyl
https://www.benchchem.com/product/b1663264#literature-review-on-cyclohexanecarboxamide-n-6-nitro-2-benzothiazolyl
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1663264?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663264?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

